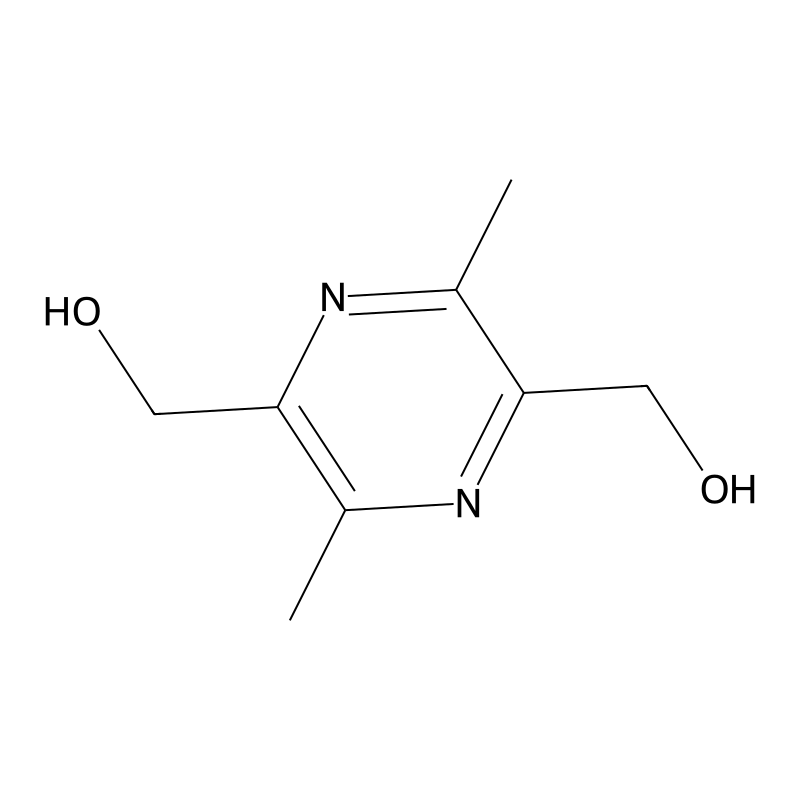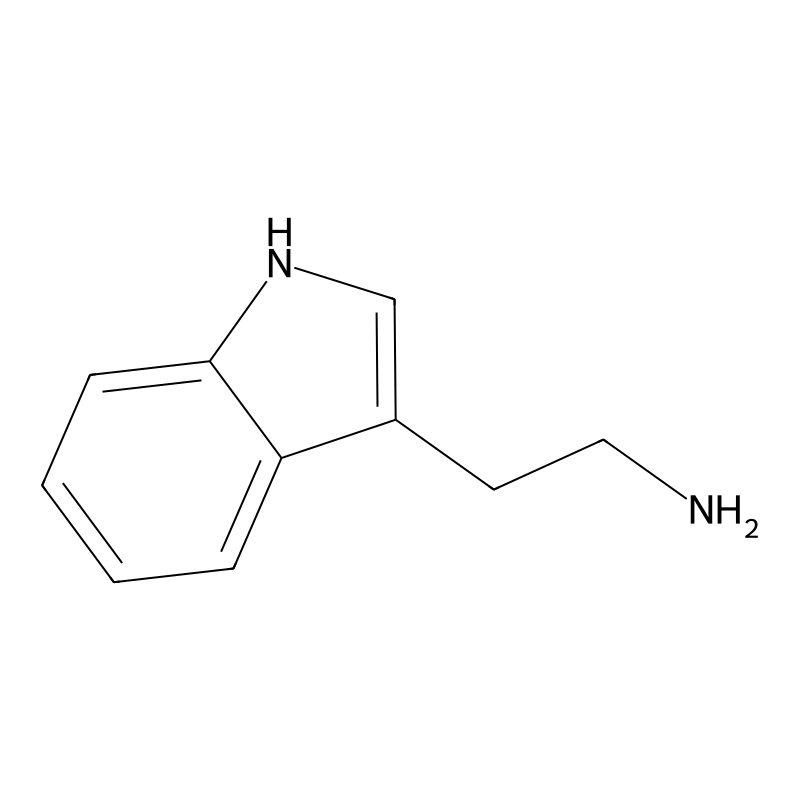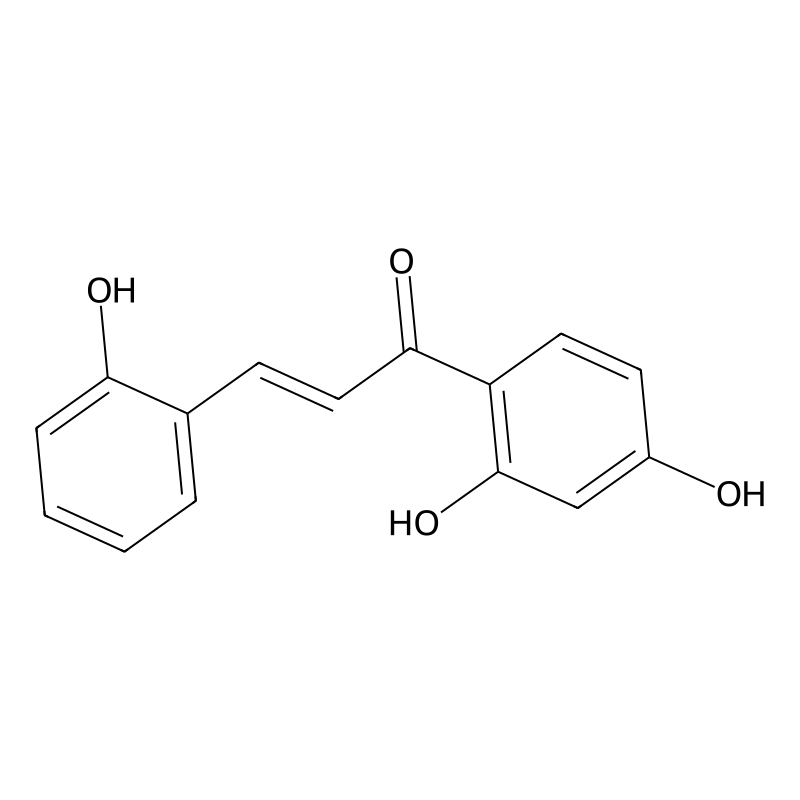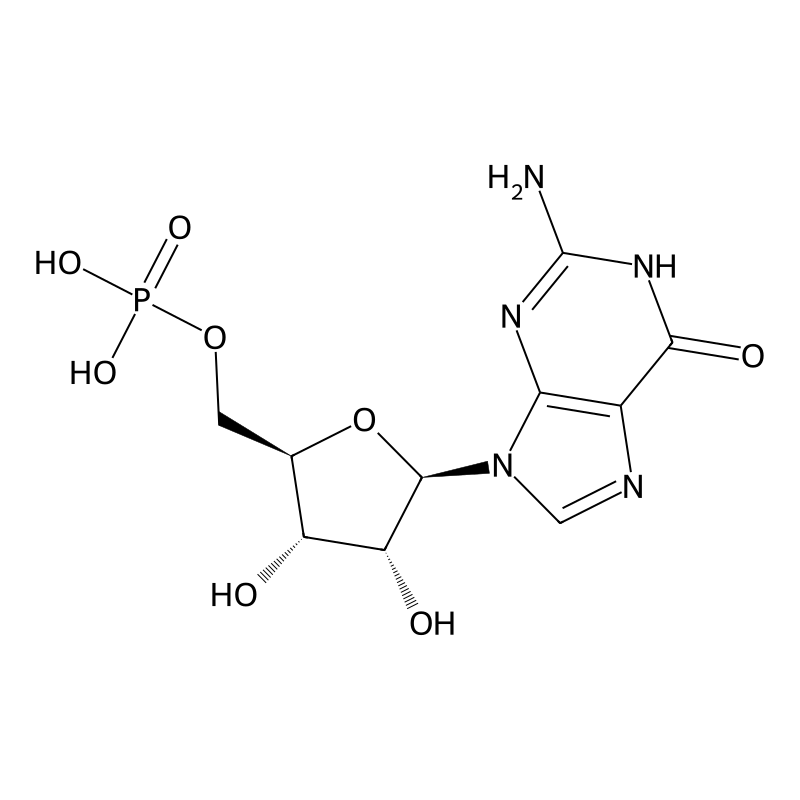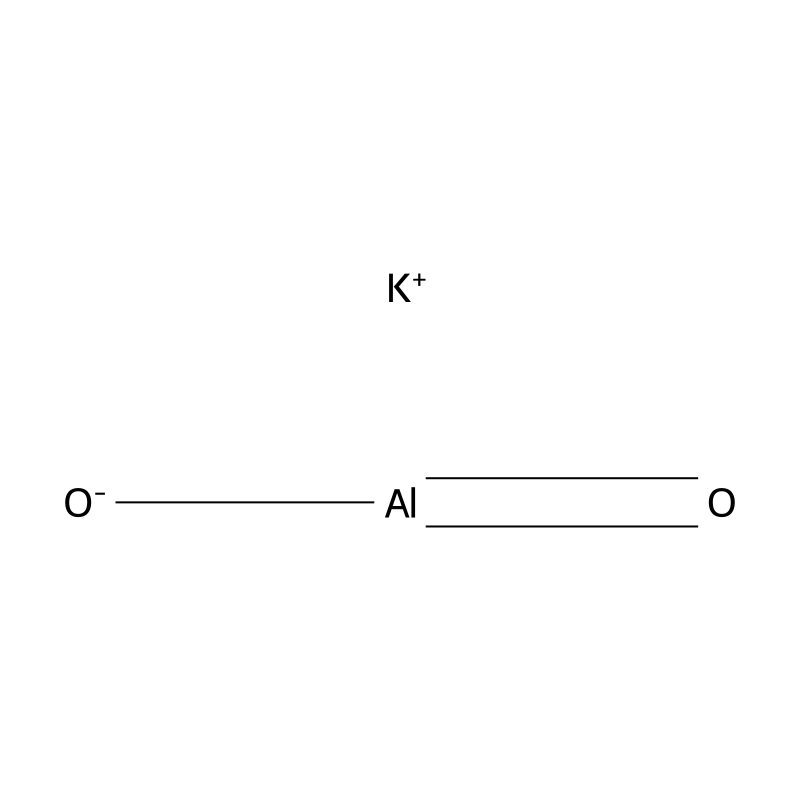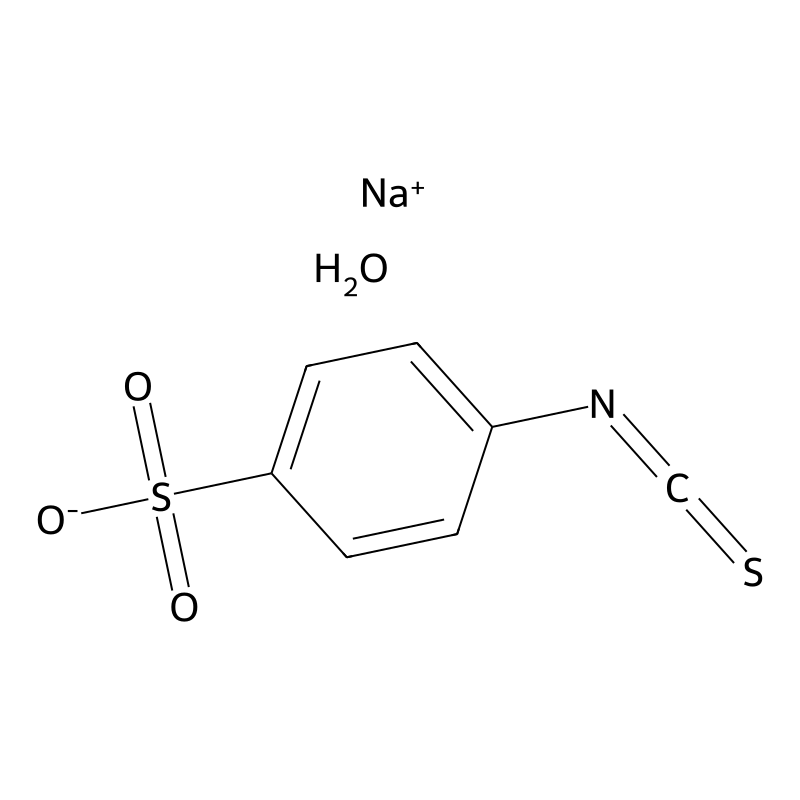N-Lignoceroyl-DL-dihydrosphingosine
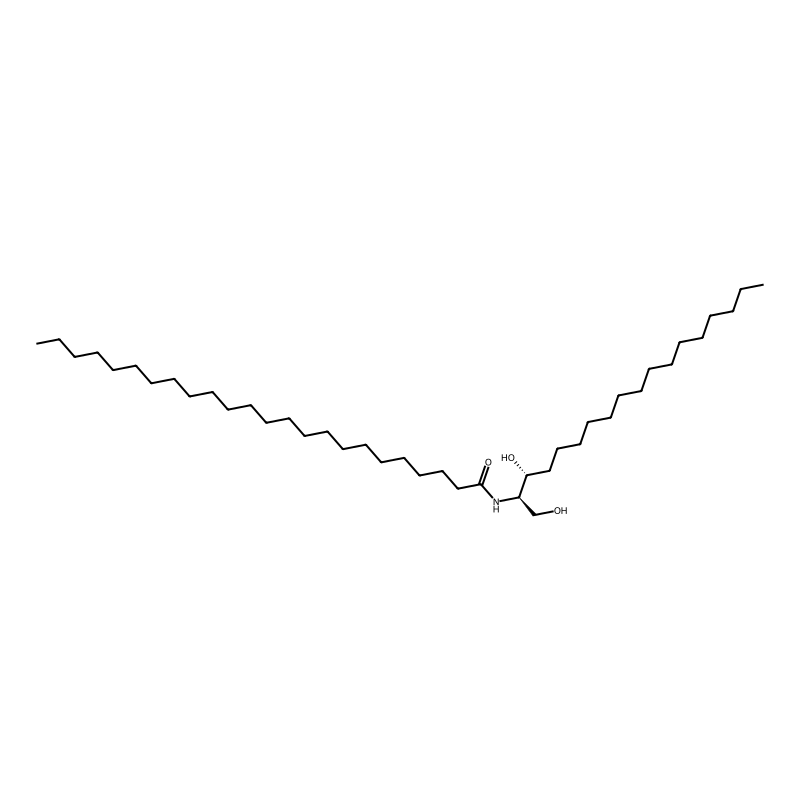
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
N-Lignoceroyl-DL-dihydrosphingosine is a complex sphingolipid compound characterized by a long-chain fatty acid (lignoceric acid) attached to a dihydrosphingosine backbone. Sphingolipids are vital components of cell membranes and play essential roles in cellular signaling and structural integrity. The specific structure of N-Lignoceroyl-DL-dihydrosphingosine includes a hydroxyl group at the C-2 position of the sphingosine backbone, which influences its biochemical properties and interactions within biological systems.
N-Lignoceroyl-DL-dihydrosphingosine exhibits significant biological activities, primarily related to its role in cell signaling and membrane structure. It has been shown to influence cell proliferation, apoptosis, and differentiation. The compound's long-chain fatty acid composition contributes to its ability to form lipid rafts in membranes, which are critical for signaling pathways involving growth factors and other bioactive molecules
The synthesis of N-Lignoceroyl-DL-dihydrosphingosine can be achieved through several methods:
N-Lignoceroyl-DL-dihydrosphingosine has several applications in research and potential therapeutic areas:
- Pharmaceutical Research: Due to its role in cell signaling, it is studied for its potential therapeutic effects in conditions like cancer and neurodegenerative diseases.
- Cosmetic Industry: Its moisturizing properties make it a candidate for inclusion in skin care formulations.
- Biomarker Development: As a component of cell membranes, it may serve as a biomarker for certain diseases or cellular states.
Studies have demonstrated that N-Lignoceroyl-DL-dihydrosphingosine interacts with various proteins and lipids within cellular membranes. These interactions can modulate signaling pathways related to inflammation, apoptosis, and cellular stress responses. Notably, its ability to influence lipid raft formation enhances its role in signal transduction processes
N-Lignoceroyl-DL-dihydrosphingosine shares structural similarities with several other sphingolipids. Here are some comparable compounds: N-Lignoceroyl-DL-dihydrosphingosine is unique due to its specific combination of a dihydrosphingosine backbone with lignoceric acid, influencing its biological activity and membrane properties distinctively compared to other sphingolipids
Compound Name Structure Characteristics Unique Features Dihydrosphingosine Backbone similar but lacks acyl chain Basic structure without long-chain fatty acid Lignoceric Acid Long-chain fatty acid Serves as the acyl chain component Ceramide Contains a sphingoid base with an acyl chain Important for cell signaling; varies by acyl chain Phytosphingosine Similar backbone but different acyl chains Found predominantly in plants
XLogP3
Wikipedia
Dates
